Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate
Description
Properties
CAS No. |
922527-27-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
prop-2-enyl 2,4-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-4-9-18-15(17)14-10(2)12-7-5-6-8-13(12)16-11(14)3/h4-8H,1,9H2,2-3H3 |
InChI Key |
CMMUSAPVXZRVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,4-dimethylquinoline-3-carboxylate typically involves the Friedlaender condensation reaction. This method uses 2-aminoacetophenone and ethyl acetoacetate as starting materials, with chloramine-T as a catalyst. The reaction is carried out under reflux conditions in acetonitrile, yielding the desired quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like PEG-supported sulfonic acid have been explored to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Allyl 2,4-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate.
Case Studies and Findings
- In Vitro Activity: A series of studies have demonstrated that various quinoline derivatives exhibit significant inhibitory effects on human cancer cell lines. For instance, compounds similar to this compound showed IC50 values indicating potent activity against lung cancer (A549) and colorectal cancer (HT29) cell lines, with some derivatives achieving IC50 values as low as 0.77 μM .
- Mechanism of Action: The mechanism often involves the induction of apoptosis in cancer cells. For example, the arylquinoline compounds have been shown to promote apoptosis by activating caspase pathways in cancer cells . This suggests that this compound may similarly induce cell death through apoptotic mechanisms.
Synthetic Approaches
- Horner-Wadsworth-Emmons Reaction: A flexible one-pot synthesis method has been employed for similar quinoline derivatives that allows for the incorporation of various substituents without the need for expensive reagents . This method can be adapted for synthesizing this compound by modifying starting materials appropriately.
Biological Studies
In addition to its anticancer applications, this compound may also serve roles in other biological contexts.
Potential Applications
- Enzyme Inhibition: Due to its structural similarity to biologically active compounds, it can be investigated for its ability to inhibit specific enzymes involved in metabolic pathways or disease processes.
Comparative Analysis with Other Quinoline Derivatives
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds.
| Compound Name | Structural Features | Anticancer Activity (IC50) | Mechanism |
|---|---|---|---|
| This compound | Dimethyl group at positions 2 and 4 | TBD | Apoptosis induction |
| Ethyl 4-chloroquinoline-3-carboxylate | Chloro substituent | Low micromolar range | Enzyme inhibition |
| Methyl 2-(3-(3-Phenylquinoxalin2ylsulfanyl)propanamido)alkanoates | Sulfanyl group | IC50 range: 1.9–7.52 μg/mL | Targeting specific receptors |
Mechanism of Action
The mechanism of action of Allyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, preventing DNA replication. In anticancer research, it interferes with cell division by targeting tubulin, a protein essential for mitosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline Family
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide
- Core Structure: 4-Thioxo-1,4-dihydroquinoline with a carboxamide group at position 3.
- Key Differences : Replaces the allyl ester with a carboxamide and incorporates a thioxo group, which may alter hydrogen-bonding patterns and redox properties .
- Synthesis: Prepared via analogous methods to quinoline-3-carboxylates, suggesting shared synthetic pathways for related derivatives .
Prop-2-en-1-yl Esters of Heterocyclic Carboxylates
- Examples: Prop-2-en-1-yl pyrroloquinoxaline-3-carboxylate (797022-22-1) . Prop-2-en-1-yl pyrimidine-5-carboxylate (173908-38-8) .
- Key Differences: Heterocyclic cores (pyrroloquinoxaline, pyrimidine) vs. quinoline, leading to variations in electronic properties and binding interactions.
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Selected Compounds
Methodological Considerations in Analysis
- Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of small molecules, including quinoline derivatives.
- Lumping Strategies : Compounds with similar ester groups or core structures may be grouped in computational models to predict environmental behavior or reaction pathways, though this requires validation for specific applications .
Biological Activity
Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in oncology and antimicrobial research.
Synthesis
The compound can be synthesized through various methods, including the Horner-Wadsworth-Emmons (HWE) reaction. This method allows for the formation of quinoline derivatives with high yields and minimal use of expensive reagents. A notable study reported the synthesis of a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates using this approach, which serves as a precursor to the target compound .
Antitumor Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antitumor activity. For instance, compounds derived from 2,4-dimethylquinoline-3-carboxylate were tested against various human cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The results indicated that specific derivatives showed potent activity with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin.
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 3h | A549 | 1.53 | Superior |
| 3k | HT29 | 0.77 | Superior |
| 3t | A549 | 2.36 | Superior |
These findings suggest that modifications to the quinoline structure can enhance their anticancer properties, potentially leading to new therapeutic options .
Antimicrobial Activity
In addition to antitumor effects, quinoline derivatives have been explored for their antimicrobial properties. Research indicates that certain modifications in the structure of quinolines can lead to increased efficacy against bacteria and fungi. For example, derivatives have shown promising results in inhibiting pathogenic strains, making them candidates for further investigation in infectious disease treatment .
Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized quinoline derivatives demonstrated their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators, leading to cell death in treated populations compared to controls .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of synthesized quinoline derivatives against various bacterial strains. The study found that specific compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments for resistant infections .
Q & A
Q. What are the common synthetic routes for preparing Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate, and how are reaction conditions optimized?
The synthesis of quinoline-3-carboxylate derivatives typically involves multi-step protocols. A common approach is the condensation of substituted aldehydes with amines to form intermediates, followed by cyclization and esterification. For example, ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is synthesized via a three-component reaction involving ethyl acetoacetate, aniline derivatives, and aldehydes under reflux conditions . Optimization parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic acid or p-toluenesulfonic acid). Yield improvements often require inert atmospheres (N₂ or Ar) to prevent oxidation of intermediates.
Q. How can spectroscopic methods (NMR, MS) be employed to characterize this compound?
- NMR : The quinoline core produces distinct signals: aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and the ester carbonyl (δ ~165–170 ppm in ¹³C NMR). For example, ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate shows methyl resonances at δ 2.49 ppm (CH₃) and δ 1.42 ppm (ethyl CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight. A related compound, ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate, exhibits [M+H]⁺ at m/z 319.03 .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, general quinoline-handling guidelines apply:
- Use fume hoods to avoid inhalation of vapors .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Store in airtight containers under dry, inert conditions to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and substituent positions. For example, SHELXL refinement of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate revealed a planar quinoline core with a dihedral angle of 85.2° between the phenyl and quinoline rings . Key steps:
Q. How can researchers address contradictions in reported spectroscopic or crystallographic data for similar quinoline derivatives?
Discrepancies often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic systems) alters XRD parameters .
- Impurities : Trace byproducts (e.g., unreacted aldehydes) may skew MS or elemental analysis. Mitigation includes rigorous purification (column chromatography, recrystallization) and cross-validating data with computational methods (DFT calculations for NMR predictions) .
Q. What computational methods are suitable for predicting the biological activity or reactivity of this compound?
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in the quinoline-binding pocket).
- DFT calculations : Gaussian 16 can optimize geometry and predict electrostatic potential surfaces, aiding in understanding nucleophilic/electrophilic sites .
- MD simulations : GROMACS assesses stability in aqueous or lipid environments, relevant for drug delivery studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
